An In-Depth Technical Guide to O-Allyl-N-methylhydroxylamine Hydrochloride (CAS 76564-17-5): Navigating a Sparsely Documented Reagent
An In-Depth Technical Guide to O-Allyl-N-methylhydroxylamine Hydrochloride (CAS 76564-17-5): Navigating a Sparsely Documented Reagent
A Note to the Researcher: Extensive investigation for detailed technical information on O-Allyl-N-methylhydroxylamine hydrochloride (CAS 76564-17-5) has revealed a significant scarcity of dedicated scientific literature, application notes, and comprehensive analytical data in the public domain. Much of the available information pertains to structurally related but distinct compounds such as O-Allylhydroxylamine hydrochloride and N-Methylhydroxylamine hydrochloride. Consequently, this guide will synthesize the available information on analogous compounds to provide a foundational understanding, while clearly delineating the areas where specific data for O-Allyl-N-methylhydroxylamine hydrochloride is lacking. This approach is intended to offer a starting point for researchers, emphasizing the need for empirical validation.
Introduction: The Hydroxylamine Moiety in Synthetic Chemistry
Hydroxylamine and its derivatives are versatile reagents in organic synthesis, valued for their nucleophilic character and their ability to participate in a variety of transformations. The presence of both a nitrogen and an oxygen atom with lone pairs of electrons allows for a rich reaction chemistry, including the formation of oximes and nitrones, which are key intermediates in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. The subject of this guide, O-Allyl-N-methylhydroxylamine hydrochloride, combines the features of an O-alkylated hydroxylamine with N-methylation, suggesting a unique reactivity profile that could be harnessed in drug discovery and development.
Physicochemical Properties and Structural Features
Table 1: Predicted and Inferred Physicochemical Properties of O-Allyl-N-methylhydroxylamine Hydrochloride
| Property | Value (Predicted/Inferred) | Remarks |
| CAS Number | 76564-17-5 | |
| Molecular Formula | C₄H₁₀ClNO | |
| Molecular Weight | 123.58 g/mol | |
| Appearance | Likely a white to off-white crystalline solid | Based on related hydroxylamine hydrochlorides. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form enhances polarity and solubility in protic solvents. |
| Stability | Likely hygroscopic and should be stored under inert gas. | A common characteristic of hydroxylamine salts. |
The structure of O-Allyl-N-methylhydroxylamine features a nucleophilic nitrogen atom, an oxygen atom, a reactive allyl group, and a methyl group on the nitrogen. The hydrochloride salt form protonates the nitrogen, increasing its stability and water solubility.
Synthesis Strategies: An Analog-Based Approach
A specific, detailed, and validated synthesis protocol for O-Allyl-N-methylhydroxylamine hydrochloride is not prominently described in readily accessible literature. However, a plausible synthetic route can be extrapolated from the synthesis of O-Allylhydroxylamine hydrochloride.[1] This would likely involve the N-methylation of a suitable precursor.
A general, two-step conceptual pathway is proposed below:
Step 1: O-Allylation of a protected N-methylhydroxylamine derivative. This could involve the reaction of an N-protected N-methylhydroxylamine, such as N-Boc-N-methylhydroxylamine, with an allylating agent like allyl bromide in the presence of a base.
Step 2: Deprotection and salt formation. The protecting group would then be removed under acidic conditions, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
Disclaimer: This proposed synthesis is theoretical and would require significant experimental optimization and validation. Researchers should consult general synthetic organic chemistry literature for methods of N-alkylation and O-alkylation of hydroxylamines.
Reactivity and Potential Applications in Drug Discovery
The true utility of a reagent lies in its predictable and controllable reactivity. While specific examples for O-Allyl-N-methylhydroxylamine hydrochloride are scarce, its structure suggests several potential applications in organic synthesis and drug discovery.
Formation of N-Methyl-O-allyl Oxime Ethers
A primary application of hydroxylamine derivatives is the reaction with aldehydes and ketones to form oximes. O-Allyl-N-methylhydroxylamine would react with carbonyl compounds to form N-methyl-O-allyl oxime ethers. This transformation is crucial for:
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Protecting Group Chemistry: The oxime ether can serve as a stable protecting group for carbonyls, which can be removed under specific conditions.
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Bioisosteric Replacement: The oxime ether moiety is a common bioisostere for other functional groups in medicinal chemistry, used to modulate the physicochemical and pharmacokinetic properties of a drug candidate.
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Further Functionalization: The allyl group provides a handle for further chemical modifications through reactions such as olefin metathesis, hydroboration-oxidation, or Heck coupling.
Reaction Workflow: Formation of an N-Methyl-O-allyl Oxime Ether
Caption: Reaction of a carbonyl with O-Allyl-N-methylhydroxylamine.
Precursor to N-Methyl-N-allyloxy Nitrones for Cycloaddition Reactions
In the presence of a suitable oxidizing agent or through rearrangement, N-substituted hydroxylamines can form nitrones. An N-methyl-N-allyloxy nitrone derived from O-Allyl-N-methylhydroxylamine could be a valuable intermediate in [3+2] cycloaddition reactions with alkenes or alkynes. This powerful transformation is a cornerstone in the synthesis of five-membered heterocyclic rings, such as isoxazolidines and isoxazolines, which are common scaffolds in many biologically active compounds.
Logical Pathway: From Reagent to Heterocycle
Caption: Potential pathway to heterocyclic compounds.
Analytical Characterization
A comprehensive analytical profile is essential for confirming the identity and purity of any chemical reagent. While a complete, verified set of spectra for O-Allyl-N-methylhydroxylamine hydrochloride is not publicly available, the following table outlines the expected spectroscopic features based on its structure.
Table 2: Predicted Spectroscopic Data for O-Allyl-N-methylhydroxylamine Hydrochloride
| Technique | Predicted Features |
| ¹H NMR | - Allyl Group: Signals corresponding to the vinyl protons (likely in the 5-6 ppm region) and the methylene protons adjacent to the oxygen (likely around 4 ppm). - N-Methyl Group: A singlet corresponding to the methyl protons (likely in the 2.5-3.5 ppm region). - N-H Proton: A broad signal due to the ammonium proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Allyl Group: Signals for the two sp² carbons of the double bond and the sp³ carbon of the methylene group. - N-Methyl Group: A signal for the methyl carbon. |
| IR Spectroscopy | - N-H Stretching: Broad absorption band characteristic of an ammonium salt. - C=C Stretching: Absorption band for the allyl double bond. - C-O Stretching: Absorption band for the ether linkage. |
| Mass Spectrometry | - Molecular Ion Peak: A peak corresponding to the free base (C₄H₉NO) at m/z 87.07. Fragmentation patterns would likely involve the loss of the allyl group or the methyl group. |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling O-Allyl-N-methylhydroxylamine hydrochloride. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related hydroxylamine derivatives.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.
Conclusion and Future Outlook
O-Allyl-N-methylhydroxylamine hydrochloride is a chemical reagent with significant untapped potential in organic synthesis and drug discovery. Its unique combination of functional groups suggests its utility in the formation of complex oxime ethers and as a precursor for cycloaddition reactions to generate novel heterocyclic scaffolds. However, the current lack of detailed, publicly available information on its synthesis, reactivity, and analytical properties presents a significant hurdle for its widespread adoption.
This guide has aimed to provide a foundational understanding by drawing parallels with structurally similar compounds. It is imperative that researchers interested in utilizing this reagent undertake a thorough experimental investigation to validate its synthesis, characterize its properties, and explore its reactivity. Further research and publication in this area would be a valuable contribution to the synthetic chemistry community.
References
Due to the limited availability of specific literature for O-Allyl-N-methylhydroxylamine hydrochloride, the following references pertain to related compounds and general chemical principles.
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PubChem. O-Allylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride.
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Wikipedia. N-Methylhydroxylamine. [Link]
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SciSpace. Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. [Link]
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Eureka | Patsnap. Hydroxylamine patented technology retrieval search results. [Link]
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SIELC Technologies. O-Methylhydroxylamine hydrochloride. [Link]
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NIST. Hydroxylamine, O-methyl-. [Link]
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Googleapis. United States Patent Office. [Link]
